
6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione is a brominated heterocyclic compound that is of interest in synthetic organic chemistry due to its potential as a building block for various chemical reactions and synthesis of complex molecules. The papers provided discuss related compounds and their synthetic applications, which can shed light on the properties and reactivity of similar brominated heterocycles.
Synthesis Analysis
The synthesis of related brominated heterocycles involves multistep reactions starting from simple precursors. For instance, 6-Bromomethyl-4H-1,3-dioxin is prepared from allyl iodide and then used to alkylate enolates, leading to further transformations or retrocycloaddition reactions . Similarly, the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from ethyl bromopyruvate and 1,3,5-triazine diones indicates that bromocarbonyl compounds can be used to construct complex heterocycles . These methods provide insight into the potential synthetic routes that could be applied to 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione.
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be complex, and X-ray crystallography is often used to elucidate their configuration. For example, the crystal and molecular structure of 1-p-bromophenyl-4-p-toluoyl-1,3-dihydro-5H-[1,3]oxazino[4,3-c][1,4]benzoxazine-3,5-dione was determined using X-ray analysis . This suggests that similar analytical techniques could be employed to determine the precise structure of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione.
Chemical Reactions Analysis
Brominated heterocycles exhibit diverse reactivity patterns. The chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines involves cleavage and nucleophilic attack, leading to the formation of various compounds . This indicates that 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione could also undergo similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione, the properties of related compounds can provide some insights. The reactivity towards nucleophiles, the ability to undergo cycloaddition reactions, and the stability under thermal conditions are some of the chemical properties that can be inferred . The physical properties such as melting points, solubility, and crystallinity would likely require experimental determination specific to 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione has been studied for its role in the synthesis of various heterocyclic compounds. A notable example is its use in producing pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones, which are synthesized from reactions involving ethyl bromopyruvate and triazine derivatives (Traynor & Wibberley, 1974). Additionally, the compound has been incorporated in the synthesis of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones, which have demonstrated antimycobacterial properties (Waisser et al., 2007).
Antimicrobial and Antituberculotic Properties
6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione has been key in developing compounds with antimicrobial and antituberculotic activities. For instance, studies have shown that derivatives of this compound exhibit significant in vitro activity against various strains of mycobacterium (Waisser et al., 2007). This finding is significant for developing new treatments for tuberculosis and related bacterial infections.
Potential in Synthesizing Antioxidants
The compound has also been explored in the context of synthesizing antioxidants. Research indicates that derivatives of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione show promising antioxidant activity, making them candidates for further exploration in this area (Sarmiento-Sánchez et al., 2014).
Applications in Polymer Synthesis
In the field of polymer science, this compound has been used in synthesizing polyanthranilides, which are polymers obtained through ring-scission polymerization (Thar, 1982). These polymers have unique properties that could be valuable in various industrial applications.
Mécanisme D'action
Target of Action
Similar compounds such as 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione have been reported to exhibit potent renin inhibition . Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
Based on the structural similarity with 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione, it can be hypothesized that it might interact with its targets (like renin) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these targets.
Biochemical Pathways
If we consider its potential renin-inhibiting properties, it could affect the renin-angiotensin system, leading to downstream effects such as reduced angiotensin ii production and decreased vasoconstriction, ultimately influencing blood pressure regulation .
Pharmacokinetics
Compounds with a similar structure have been reported to exhibit good permeability, solubility, and metabolic stability , which are crucial factors for bioavailability.
Result of Action
If it acts as a renin inhibitor, it could potentially lead to a decrease in angiotensin ii levels, resulting in vasodilation and a reduction in blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione. For instance, its storage temperature is recommended to be 28°C , suggesting that it might be sensitive to higher temperatures.
Propriétés
IUPAC Name |
6-bromo-1-ethyl-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-12-8-4-3-6(11)5-7(8)9(13)15-10(12)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYYJFVDFLGNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)
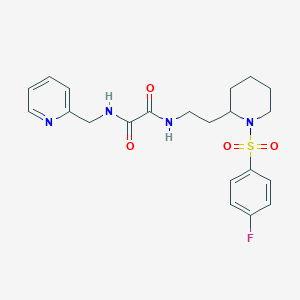
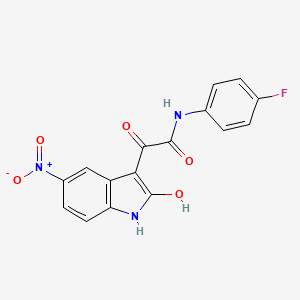

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)
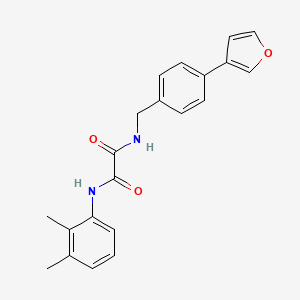
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)
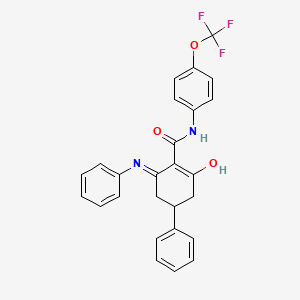


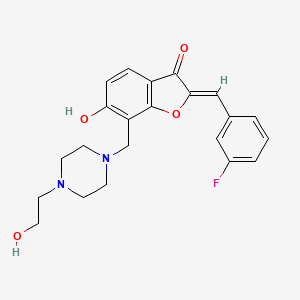
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)